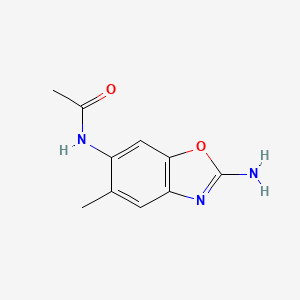

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide

Description

Properties

IUPAC Name |

N-(2-amino-5-methyl-1,3-benzoxazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5-3-8-9(15-10(11)13-8)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXJVBVKWZNPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide typically involves multiple steps. One common method includes the cyclization of 2-aminophenol with appropriate reagents to form the benzoxazole core, followed by further functionalization to introduce the acetamide group . Specific reaction conditions, such as the use of catalysts like BF3·Et2O and solvents like 1,4-dioxane, are often employed to optimize yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzoxazole ring.

Reduction: This reaction can reduce nitro groups to amines.

Substitution: This reaction can introduce different substituents on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Benzoxazole derivatives, including N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens due to their ability to interact with biological targets effectively. For instance, compounds similar to N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide have demonstrated activity against bacteria and fungi, making them potential candidates for antibiotic development .

Anticancer Properties

Research has revealed that benzoxazole derivatives possess cytotoxic effects against cancer cell lines. In particular, N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide has been evaluated for its ability to induce apoptosis in cancer cells. A study highlighted that derivatives with similar structures exhibited enhanced activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines .

Synthetic Methodologies

The synthesis of N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide can be achieved through various methods. Recent advancements in synthetic strategies include:

| Method | Description | Yield |

|---|---|---|

| Nanocatalysis | Utilizes magnetic solid acid nanocatalysts for efficient synthesis under mild conditions. | 79–89% |

| Oxidative Coupling | Involves the reaction of 2-aminophenol with aldehydes catalyzed by lead tetraacetate. | High yields reported |

| Cyclization Reactions | Nickel(II) complexes facilitate intramolecular cyclization of 2-amino compounds with aromatic aldehydes. | 87–94% |

These methodologies not only improve yield but also reduce reaction times and enhance product purity .

Biological Evaluations

In Vitro Studies

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide has been subjected to various in vitro evaluations to assess its biological activity:

| Biological Activity | Target Organisms/Cells | IC50 Values |

|---|---|---|

| Antimicrobial | Various bacterial strains | Varies by strain |

| Anticancer | MCF-7, HCT-116 | IC50 < 10 µM |

| Antiparasitic | Giardia intestinalis | IC50 = 3.95 µM |

These studies demonstrate the compound's potential as a therapeutic agent across multiple disease domains .

Case Studies

Several case studies illustrate the practical applications of N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoxazole derivatives revealed that N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action was linked to its ability to disrupt bacterial cell wall synthesis. -

Case Study 2: Cancer Cell Apoptosis

Research involving the treatment of MCF-7 cells with N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide demonstrated a marked increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a significant shift in the cell cycle distribution towards apoptosis.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-Acetamides

highlights N-(3-methylphenyl)-2,2,2-trichloro-acetamide and derivatives, which share the acetamide functional group but differ in their aromatic systems. These compounds feature a phenyl ring substituted with electron-withdrawing trichloroacetamide and meta-positioned groups (e.g., methyl, chloro). Key differences include:

- Core Structure : Benzoxazole vs. simple phenyl ring.

- Substituent Effects: The amino and methyl groups in the target compound are electron-donating, whereas trichloroacetamide in ’s analogs introduces strong electron-withdrawing effects. This influences molecular polarity, solubility, and intermolecular interactions in crystalline states .

Benzothiazole-Based Acetamides

describes benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. Key comparisons:

- Heterocyclic Core : Benzothiazole (sulfur-containing) vs. benzoxazole (oxygen-containing). Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and alter binding affinities in biological targets.

- Substituents : The trifluoromethyl group in ’s compounds increases metabolic stability and bioavailability compared to the target compound’s methyl group .

Benzimidazole Derivatives

discusses N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide, which features a benzimidazole core. Differences include:

- Basicity : Benzimidazole is more basic than benzoxazole due to nitrogen atoms in the fused ring.

- Substituent Positioning: The dimethyl and oxo groups in ’s compound may influence conformational rigidity compared to the target compound’s amino-methyl substitution .

Physicochemical and Crystallographic Properties

Table 1: Comparative Analysis of Key Properties

Research Findings and Implications

- Crystallography: demonstrates that meta-substituents (e.g., methyl, chloro) on phenyl-acetamides significantly influence crystal packing and lattice constants.

- Bioactivity : Benzothiazole analogs () with trifluoromethyl groups exhibit improved pharmacokinetic profiles, suggesting that similar modifications to the target compound could optimize its drug-likeness .

- Synthetic Flexibility: and highlight methods for functionalizing acetamide derivatives, such as ethanol-based crystallization and substituent tuning, which are applicable to synthesizing and optimizing the target compound .

Biological Activity

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide has a molecular formula of C10H10N2O. The compound features a benzoxazole ring with an amino group and an acetamide functional group, contributing to its unique biological interactions.

1. Antimicrobial Activity

Benzoxazole derivatives, including N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide, exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.

- Case Study : In a study examining 41 benzoxazole derivatives, it was found that several exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, their activity against Gram-negative bacteria was limited .

| Compound Name | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide | Antibacterial | Staphylococcus aureus | 32 |

| N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide | Antifungal | Candida albicans | 64 |

2. Antifungal Activity

The antifungal properties of N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide have been documented in various studies. Its effectiveness against common fungal pathogens makes it a candidate for further development in antifungal therapies.

- Research Findings : The compound showed promising results against Candida albicans, with a minimum inhibitory concentration (MIC) indicating effective inhibition at relatively low concentrations.

3. Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives as anticancer agents. N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide has demonstrated cytotoxic effects on various cancer cell lines.

- Cytotoxicity Studies : In vitro tests revealed that this compound exhibits selective toxicity towards cancer cells compared to normal cells. For example, it showed significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective treatment potential .

| Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 4 |

| MDA-MB-231 | 20 | 3 |

The mechanism by which N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells and disrupts essential metabolic processes in microorganisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.